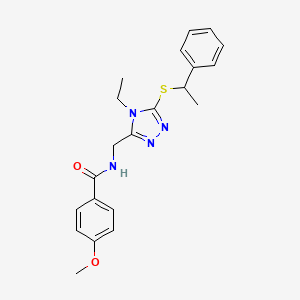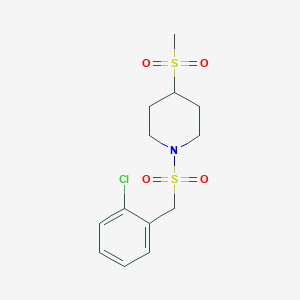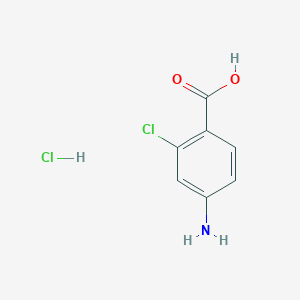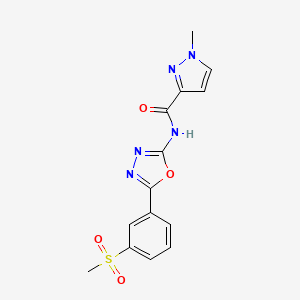
N-((4-ethyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-((4-ethyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide" is a structurally complex molecule that appears to be related to a class of compounds known for their interactions with biological receptors. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as benzamide groups and substituted triazoles, which are often of interest in medicinal chemistry for their potential therapeutic effects.
Synthesis Analysis
The synthesis of related compounds involves the formation of substituted benzamides and triazoles. For instance, the synthesis of N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was achieved through an acid-catalyzed reaction involving a triazole and an aldehyde under reflux conditions, yielding an 88% success rate . This suggests that similar methods could potentially be applied to synthesize the compound , with appropriate modifications to the starting materials and reaction conditions to accommodate the unique substituents present in its structure.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including infrared, nuclear magnetic resonance, mass spectroscopy, and single-crystal X-ray diffraction . These techniques are crucial for confirming the identity and purity of synthesized compounds. The presence of a methoxybenzamide moiety is a common feature in these molecules, which is also part of the compound of interest, indicating that similar structural analysis methods would be applicable.
Chemical Reactions Analysis
While the specific chemical reactions of "N-((4-ethyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide" are not detailed in the provided papers, the papers do discuss the binding affinities of similar compounds to biological receptors . The compound's potential to undergo specific interactions with dopamine D4 receptors, as seen with N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, suggests that it may also participate in selective chemical reactions within biological systems, possibly leading to therapeutic effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their chromatographic behavior. For example, the retention of N-ethylbenzamides on reversed-phase liquid chromatographic columns is influenced by the nature and position of substituents on the benzamide moiety . This information can be used to predict the behavior of the compound of interest in a chromatographic system, which is valuable for its purification and analysis. The molecular connectivity indices calculated for these compounds also provide insight into their structural properties, which can be correlated with their retention times .
科学的研究の応用
Antimicrobial Applications
N-((4-ethyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide and related compounds have been explored for their antimicrobial properties. For instance, a study by Desai et al. (2013) synthesized and screened a series of compounds including 4-methoxybenzamides for in vitro antibacterial activity against various bacteria such as Staphylococcus aureus and Escherichia coli. These compounds also showed inhibitory action against fungi like Candida albicans, highlighting their potential in treating microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Analytical Chemistry
The compound's derivatives have been used in analytical chemistry for understanding liquid chromatographic retention. For example, a study by Lehtonen (1983) investigated the retention of N-ethylbenzamides, substituted with groups like methoxy at various positions, using different chromatographic columns. This research aids in understanding structure-retention relationships in chromatography (Lehtonen, 1983).
Cancer Research
Compounds structurally related to N-((4-ethyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide have been evaluated for their potential in cancer treatment. A study by Šermukšnytė et al. (2022) synthesized triazole derivatives and assessed their cytotoxicity against various cancer cell lines, including melanoma and breast cancer. Some compounds exhibited significant cytotoxicity, particularly against melanoma cell lines, suggesting potential application in cancer therapy (Šermukšnytė et al., 2022).
Material Science
In material science, derivatives of this compound have been used in the synthesis of novel materials. For instance, Aly et al. (2017) explored the synthesis of 5-aminopyrazoles, which involved reactions with compounds similar to N-((4-ethyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide. Such research contributes to the development of new materials with potential applications in various industries (Aly et al., 2017).
特性
IUPAC Name |
N-[[4-ethyl-5-(1-phenylethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-4-25-19(14-22-20(26)17-10-12-18(27-3)13-11-17)23-24-21(25)28-15(2)16-8-6-5-7-9-16/h5-13,15H,4,14H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIRPHMBBWKVLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC(C)C2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-ethyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(1H-indol-3-yl)ethyl][4-(methylthio)benzyl]amine hydrobromide](/img/no-structure.png)


![4-[[(4-Bromophenyl)methylamino]-(4-cyanophenoxy)phosphoryl]oxybenzonitrile](/img/structure/B2519853.png)


![2-[(E)-2-(2-nitrophenyl)vinyl]quinoline](/img/structure/B2519860.png)



![2-[5-(Dimethylamino)-2-methylbenzimidazol-1-yl]acetic acid;dihydrochloride](/img/structure/B2519865.png)
![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2519866.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyrrole-4-carboxylic acid](/img/structure/B2519867.png)
